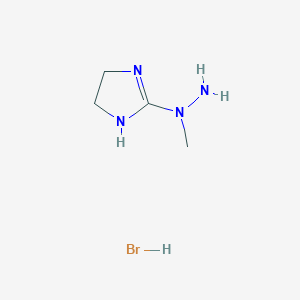

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide

描述

Historical Context and Discovery

The development of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide emerges from the broader historical context of imidazoline and hydrazine chemistry. Imidazole derivatives were first reported in 1858 by the German chemist Heinrich Debus, who demonstrated that glyoxal, formaldehyde, and ammonia could condense to form imidazole compounds. This foundational work established the basis for understanding five-membered nitrogen-containing heterocycles that would later evolve into the imidazoline family.

The progression from imidazole to imidazoline compounds occurred through systematic reduction studies. Imidazoline represents a heterocycle formally derived from imidazole by the reduction of one of the two double bonds, creating three known isomers: 2-imidazolines, 3-imidazolines, and 4-imidazolines. The 2-imidazoline structure, which forms the core of our target compound, contains an imine center and has become the most commercially significant imidazoline variant.

Hydrazine chemistry developed in parallel, with the compound first being named by Emil Fischer in 1875. Theodor Curtius achieved significant progress by 1887, producing hydrazine sulfate through the treatment of organic diazides with dilute sulfuric acid. Pure anhydrous hydrazine was eventually prepared by Dutch chemist Lobry de Bruyn in 1895. The combination of hydrazine moieties with imidazoline structures represents a later synthetic development that capitalized on the unique properties of both chemical families.

The synthesis of hydrazine-substituted imidazolines, including 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole derivatives, emerged as researchers recognized the potential for combining the nucleophilic properties of hydrazine with the biological activity of imidazoline rings. This synthetic approach has proven valuable for creating compounds with enhanced reactivity and specific biological properties that are distinct from either parent structure alone.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects its complex structural features through International Union of Pure and Applied Chemistry naming conventions. The compound carries the Chemical Abstracts Service registry number 55959-80-3, which uniquely identifies this specific hydrobromide salt form.

The molecular composition reveals a base compound with the formula C4H10N4 for the free base, which becomes C4H11BrN4 when complexed with hydrobromic acid to form the hydrobromide salt. The molecular weight of the hydrobromide salt measures 195.0609 grams per mole. The structural identifier codes include an InChI string of InChI=1S/C4H10N4/c1-8(5)4-6-2-3-7-4/h2-3,5H2,1H3,(H,6,7) for the base compound and corresponding modified versions for the salt form.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound may also be designated as 1H-Imidazole, 4,5-dihydro-2-(1-methylhydrazinyl)-, hydrobromide according to Chemical Abstracts Service naming protocols. The simplified molecular structure representation using Simplified Molecular Input Line Entry System notation appears as CN(C1=NCCN1)N for the base compound.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 55959-80-3 |

| Molecular Formula (hydrobromide) | C4H11BrN4 |

| Molecular Formula (free base) | C4H10N4 |

| Molecular Weight (hydrobromide) | 195.0609 g/mol |

| Molecular Weight (free base) | 114.09 g/mol |

| Melting/Decomposition Data | Limited available data |

The structural architecture features a five-membered imidazoline ring system with two nitrogen atoms positioned at the 1 and 3 positions, creating a dihydroimidazole core. The methylhydrazinyl substituent attaches at position 2 of the ring system, introducing additional nitrogen functionality through the N-N bond characteristic of hydrazine derivatives. This structural arrangement creates multiple sites for potential chemical reactivity and intermolecular interactions.

Importance in Chemical Research

The research significance of this compound stems from its multifaceted applications across several areas of chemical investigation. The compound serves as a valuable building block in synthetic chemistry, particularly for researchers developing novel nitrogen-containing heterocycles and exploring structure-activity relationships in medicinal chemistry applications.

Contemporary research applications include the compound's use in developing molecules that affect vasodilatory activity, suggesting potential cardiovascular research applications. The hydrazine functionality provides nucleophilic reactivity that researchers exploit for creating covalent bonds with electrophilic targets, while the imidazoline ring offers opportunities for hydrogen bonding and coordination chemistry interactions.

The compound has found applications in the synthesis and evaluation of metal coordination complexes, particularly sulfate-bridged dimeric copper(II) complexes. These applications demonstrate the compound's utility as a ligand in coordination chemistry, where the multiple nitrogen atoms can serve as donor sites for metal binding. This coordination behavior expands the compound's utility beyond organic synthesis into inorganic and organometallic chemistry research domains.

Research investigations have also explored the compound's role in developing serotonin receptor antagonists, specifically targeting 5-hydroxytryptamine-6 receptors. This application highlights the compound's potential in neuroscience research and pharmaceutical development, where structure-activity relationship studies guide the optimization of therapeutic candidates. The combination of hydrazine and imidazoline features provides a unique pharmacophore that researchers can modify to achieve desired biological activities.

Additional research applications include the compound's use in developing antidiabetic and anti-obesity agents. These applications demonstrate the versatility of the chemical scaffold and its potential for addressing multiple therapeutic targets. The research utility extends to studies of deoxyribonucleic acid binding properties, suggesting applications in chemical biology and drug discovery research focused on nucleic acid interactions.

Overview of Imidazoline Derivatives

The imidazoline family encompasses a diverse group of nitrogen-containing heterocycles that share the common feature of a five-membered ring containing two nitrogen atoms with one reduced double bond compared to the parent imidazole structure. The three isomeric forms of imidazoline each possess distinct chemical and biological properties that researchers have extensively investigated for various applications.

2-Imidazoline derivatives, which include our target compound, represent the most commercially significant class within this family. The 2-imidazoline structure, with the preferred International Union of Pure and Applied Chemistry name 4,5-dihydro-1H-imidazole, contains an imine center that provides sites for chemical modification and biological activity. These compounds commonly bear substituents on the carbon between the nitrogen centers, which significantly influences their biological and chemical properties.

The synthesis of imidazoline derivatives typically involves condensation reactions between 1,2-diamines and various carbonyl-containing compounds. Traditional preparation methods include reactions with aldehydes, where ethylenediamine condenses with aldehydes to form the characteristic ring structure. More sophisticated synthetic routes employ nitrile-based approaches, which function as cyclic Pinner reactions requiring high temperatures and acid catalysis.

Imidazoline derivatives exhibit remarkable biological diversity, with many compounds demonstrating pharmaceutical activity. Generic pharmaceutical examples include oxymetazoline, xylometazoline, tetrahydrozoline, and naphazoline, which find applications as decongestants and vasoactive agents. The pharmaceutical significance extends to compounds like clonidine, which serves as an antihypertensive agent and demonstrates the therapeutic potential of the imidazoline scaffold.

| Compound Class | Key Features | Research Applications |

|---|---|---|

| 2-Imidazolines | Imine center, commercial significance | Pharmaceuticals, coordination chemistry |

| 3-Imidazolines | Alternative imine position | Specialized synthetic applications |

| 4-Imidazolines | Alkene functionality | Organic synthesis intermediates |

| Hydrazine derivatives | Enhanced nucleophilicity | Medicinal chemistry, coordination complexes |

Recent research has identified imidazoline derivatives in natural products, particularly marine sponge metabolites such as topsentin D and spongotine B. These natural occurrences demonstrate the biological relevance of the imidazoline scaffold and provide inspiration for synthetic chemists developing novel bioactive compounds. The natural products exhibit potent antitumor, antiviral, and anti-inflammatory activities, highlighting the therapeutic potential inherent in the imidazoline structure.

The coordination chemistry applications of imidazoline derivatives have expanded significantly, with compounds serving as ligands in homogeneous catalysis applications. Researchers have developed imidazoline-based catalysts for Suzuki-Miyaura couplings, Mizoroki-Heck reactions, Diels-Alder reactions, and asymmetric allylic substitution reactions. The structural similarity to 2-oxazolines allows for fine-tuning of electronic and steric properties through nitrogen substitution, making these compounds valuable tools in catalyst development.

Contemporary research continues to explore novel applications for imidazoline derivatives, including their use as surfactants in personal care products and as precursors for imidazole synthesis through dehydrogenation reactions. The combination of synthetic accessibility, structural diversity, and biological activity ensures that imidazoline derivatives, including hydrazine-substituted variants like this compound, will remain important subjects of chemical research and development.

属性

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4.BrH/c1-8(5)4-6-2-3-7-4;/h2-3,5H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBKCBKQDLKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NCCN1)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519981 | |

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55959-80-3 | |

| Record name | 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide generally involves two main stages:

Detailed Synthetic Routes

Synthesis of 4,5-Dihydro-1H-imidazole Core

- The dihydroimidazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amidines, amino acids, or substituted imidazoles.

- Common methods include base-promoted cyclization or metal-catalyzed cyclization of nitrile or amidine derivatives under controlled temperature conditions (typically 25–100°C).

- Solvents such as dimethylformamide (DMF) or ethanol are used to optimize reaction rates and yields.

- Purification is achieved by recrystallization or chromatographic techniques to ensure high purity of the dihydroimidazole intermediate.

Introduction of the 1-Methylhydrazinyl Group

- The 1-methylhydrazinyl substituent is introduced by nucleophilic substitution or condensation reactions involving methylhydrazine derivatives.

- A typical approach involves reacting the 2-position of the dihydroimidazole ring with methylhydrazine or its derivatives under mild acidic or neutral conditions to form the N-substituted hydrazine linkage.

- Reaction conditions are optimized to avoid over-alkylation or side reactions, often employing stoichiometric control and temperature regulation (e.g., 0–50°C).

- The reaction progress is monitored by spectroscopic methods such as NMR and mass spectrometry.

Formation of the Hydrobromide Salt

- The free base 2-(1-methylhydrazinyl)-4,5-dihydro-1H-imidazole is converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) in an appropriate solvent such as ethanol or water.

- This step enhances the compound’s stability, crystallinity, and solubility, facilitating handling and further applications.

- The salt is isolated by filtration or crystallization and dried under vacuum.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization to dihydroimidazole | Amidines + ketones/base or metal catalyst | 25–100 | 60–90 | Base: KOH, NaOH; Catalyst: Ni(acac)2 |

| Methylhydrazinyl substitution | 2-Dihydroimidazole + methylhydrazine | 0–50 | 70–85 | Controlled stoichiometry, mild acid/base |

| Hydrobromide salt formation | Free base + HBr (aqueous or ethanolic) | Room temp | >90 | Crystallization yields pure salt |

Analytical and Purification Techniques

- Purification: Recrystallization from ethanol or water, column chromatography for intermediates.

- Structural Confirmation:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern and ring saturation.

- Mass Spectrometry (MS) for molecular weight verification.

- X-ray crystallography for definitive structural elucidation of the hydrobromide salt form.

- Quality Control: High-performance liquid chromatography (HPLC) to assess purity and detect impurities.

Research Findings and Optimization Insights

- The choice of solvent and temperature critically affects the yield and purity of the dihydroimidazole intermediate and the subsequent substitution step.

- Use of mild bases and controlled addition of methylhydrazine minimizes side reactions such as polymerization or over-alkylation.

- Hydrobromide salt formation is straightforward and typically quantitative, providing a stable crystalline product suitable for pharmaceutical or chemical applications.

- Continuous flow synthesis methods have been explored for related imidazole derivatives to improve scalability and reproducibility, which could be adapted for this compound.

- Spectroscopic data confirm the presence of the methylhydrazinyl group and the dihydroimidazole ring, with characteristic NMR shifts and mass spectral peaks consistent with the expected structure.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Yield Range | Purification Method |

|---|---|---|---|---|

| Dihydroimidazole ring synthesis | Base-promoted or metal-catalyzed cyclization | Amidines + ketones, KOH or Ni catalyst | 60–90% | Recrystallization, chromatography |

| Methylhydrazinyl substitution | Nucleophilic substitution with methylhydrazine | Methylhydrazine, mild acid/base, 0–50°C | 70–85% | Recrystallization |

| Hydrobromide salt formation | Acid-base reaction with hydrobromic acid | HBr in ethanol or water, room temp | >90% | Crystallization |

化学反应分析

Types of Reactions

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

The synthesis of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide typically involves the reaction of 1-methylhydrazine with an imidazole precursor. A common method includes cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic conditions to form the imidazole ring. The resulting compound is then treated with hydrobromic acid to produce the hydrobromide salt.

Chemical Formula : C4H11BrN

Molecular Weight : 195.064 g/mol

CAS Number : 55959-80-3

Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The hydrazine group can be oxidized to form azo or azoxy compounds.

- Reduction : The imidazole ring can be reduced to yield dihydroimidazole derivatives.

- Substitution : It can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

The compound is being investigated for its potential as a biochemical probe due to its reactive hydrazine group. This reactivity allows it to interact with biological targets, making it a candidate for studying enzyme activity and protein interactions. Research indicates that it may form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound has been explored for its potential therapeutic properties, particularly as an anticancer or antimicrobial agent. Studies have shown promising results in inhibiting the growth of certain cancer cell lines and bacterial strains .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species generation .

Industrial Applications

Beyond academic research, this compound finds applications in the development of new materials such as polymers and coatings. Its unique chemical properties contribute to improved performance characteristics in these materials .

作用机制

The mechanism of action of 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Hydrazinyl-4,5-dihydro-1H-imidazole Hydrobromide (CAS 55959-84-7)

- Structural Difference : Lacks the methyl group on the hydrazinyl moiety (formula: C₃H₉BrN₄ ).

- Reactivity: Used as a precursor in pyrazole synthesis ().

- Biological Activity : Demonstrated antimicrobial properties in imidazoline derivatives (), but the methylated analog (target compound) may exhibit altered pharmacokinetics due to reduced polarity .

Xylometazoline Hydrochloride

- Structure : Features a benzyl-substituted dihydroimidazole ring (formula: C₁₆H₂₄N₂·HCl ).

- Function : Acts as an α₂-adrenergic agonist (vasoconstrictor) due to the aromatic substituent, unlike the target compound’s hydrazinyl group.

- Key Difference : The hydrobromide salt in the target compound may offer different solubility and stability profiles compared to xylometazoline’s hydrochloride salt .

Clonidine and Brimonidine

- Structure : Both contain a 4,5-dihydro-1H-imidazole ring but with chloro-substituted phenyl groups.

- Pharmacology : Clonidine (an α₂-adrenergic agonist) and brimonidine (used in glaucoma) rely on aromatic interactions for receptor binding. The target compound’s hydrazinyl group lacks this aromaticity, suggesting divergent therapeutic applications .

Brominated Imidazole Derivatives (e.g., 4,5-Dibromo-1,2-dimethyl-1H-imidazole)

- Structure : Bromine atoms at the 4,5 positions (formula: C₅H₇Br₂N₂ ).

- Properties : Bromine increases molecular weight and hydrophobicity. The target compound’s hydrobromide salt contrasts with these halogenated derivatives, which are more suited for crystallography studies () or as intermediates in synthesis .

2-(Methylthio)-4,5-dihydro-1H-imidazole Hydrobromide

- Structure : Contains a methylthio (-SMe) group instead of methylhydrazinyl.

- Reactivity : The thioether group participates in redox reactions and metal coordination, unlike the hydrazinyl group, which can act as a chelating agent for transition metals (e.g., copper in ) .

Comparative Data Table

| Compound | Molecular Formula | Key Substituent | Biological/Chemical Role | Salt Form |

|---|---|---|---|---|

| Target Compound | C₄H₁₁BrN₄ | 1-Methylhydrazinyl | Potential antimicrobial agent | Hydrobromide |

| 2-Hydrazinyl analog (CAS 55959-84-7) | C₃H₉BrN₄ | Hydrazinyl | Synthesis precursor | Hydrobromide |

| Xylometazoline | C₁₆H₂₄N₂·HCl | Benzyl | α₂-Adrenergic agonist | Hydrochloride |

| Clonidine | C₉H₉Cl₂N₃ | Dichlorophenyl | Antihypertensive agent | Hydrochloride |

| 4,5-Dibromo-1,2-dimethylimidazole | C₅H₇Br₂N₂ | Bromine, methyl | Crystallography/pharmacology studies | None (neutral) |

| 2-(Methylthio) derivative | C₄H₉BrN₂S | Methylthio | Metal coordination | Hydrobromide |

Research Findings and Implications

- Antimicrobial Activity : Imidazoline derivatives with hydrazinyl groups () show promise against gram-positive bacteria. The target compound’s methyl group may enhance lipophilicity, improving penetration into bacterial cell membranes .

- Pharmacophore Models : The 4,5-dihydro-1H-imidazole core is critical for binding in clonidine-like drugs (). However, the hydrazinyl group’s protonation state (influenced by the hydrobromide salt) could alter receptor interactions compared to aryl-substituted analogs .

- Metal Complexation : The hydrazinyl group in the target compound can form stable complexes with transition metals (e.g., copper), as seen in analogous ligands (). This property is absent in brominated or thioether derivatives .

生物活性

2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound features a hydrazine functional group attached to an imidazole ring, which contributes to its reactivity and potential therapeutic applications.

- IUPAC Name : 1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylhydrazine; hydrobromide

- Molecular Formula : C₄H₁₁BrN₄

- Molar Mass : 195.06 g/mol

- Melting Point : 201-204°C

The biological activity of this compound is primarily attributed to the presence of the hydrazine group, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to alterations in enzyme activity or receptor function, making it a candidate for therapeutic applications.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of hydrazinoimidazolines, including this compound. These compounds have demonstrated significant scavenging activity against free radicals, such as the DPPH radical, and have shown protective effects on oxidatively stressed erythrocytes. The primary hydrazino group is crucial for these antioxidant effects, indicating potential utility in preventing diseases related to oxidative stress .

| Compound | DPPH Scavenging Activity | NO Neutralizing Potency |

|---|---|---|

| Hydrazinoimidazoline 3 | Excellent | Superior to ascorbic acid |

| Hydrazinoimidazoline 2 | Good | Comparable to Trolox |

| Hydrazinoimidazoline 4 | Strong | Effective in GOR scavenging |

Anticancer Activity

The compound has been explored for its anticancer properties. In vitro studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Study on Antioxidant Effects

A study conducted by researchers evaluated various hydrazinoimidazolines, including this compound, for their antioxidant properties. The results indicated that these compounds exhibited superior scavenging abilities compared to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Research on Anticancer Mechanisms

In another investigation focusing on the anticancer potential of this compound, researchers reported that it effectively inhibited the proliferation of various cancer cell lines. The study highlighted its ability to induce cell cycle arrest and promote apoptosis through mitochondrial pathways .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial. It is noted that this compound can be irritating to the eyes and respiratory system. Proper handling protocols must be followed to mitigate these risks .

常见问题

Basic: What are the optimized synthetic routes for 2-(1-Methylhydrazinyl)-4,5-dihydro-1H-imidazole hydrobromide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves cyclization of amido-nitriles under nickel-catalyzed conditions, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Key factors affecting yield include:

- Catalyst selection : Nickel catalysts improve reaction efficiency and regioselectivity.

- Temperature : Mild conditions (25–60°C) minimize side reactions.

- Functional group tolerance : Aryl halides and heterocycles can be incorporated without decomposition .

Scalable routes emphasize controlled pH and stoichiometric ratios to achieve >90% purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies hydrazinyl and imidazole protons (δ 3.2–4.1 ppm for dihydroimidazole; δ 6.8–7.5 ppm for aromatic substituents, if present) .

- FT-IR : N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm structural motifs .

- X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks (e.g., SHELX refinement for precise bond-length analysis) .

Advanced: How can Density Functional Theory (DFT) be applied to study the reaction mechanisms involving this compound?

Answer:

DFT calculations (e.g., B3LYP/6-31G* level) model:

- Transition states : For hydrazine coordination and cyclization steps in metal-complex formation .

- Thermodynamic stability : Compare tautomers (e.g., hydrazinyl vs. imine forms) in solvent environments .

- Electronic properties : Frontier molecular orbitals predict reactivity toward electrophiles/nucleophiles . Validation via experimental kinetics (e.g., Eyring plots) is recommended .

Advanced: What strategies resolve contradictions in crystallographic data obtained from different refinement software?

Answer:

- Cross-validation : Compare SHELXL (robust for small molecules) with Olex2 or Phenix to identify systematic errors .

- Hydrogen placement : Use neutron diffraction or DFT-optimized positions if X-ray data ambiguities arise .

- Twinned data : Apply twin-law matrices in SHELXL to refine overlapping reflections .

Advanced: How to troubleshoot unexpected byproducts during the synthesis of metal complexes using this compound as a ligand?

Answer:

- Byproduct analysis : LC-MS or HRMS identifies hydrazine oxidation products (e.g., diazenes) .

- Reaction monitoring : In situ IR tracks intermediate formation (e.g., Schiff bases) .

- Metal coordination : Adjust pH (5–7) to favor monodentate vs. bidentate binding, reducing polynuclear species .

Basic: What are the common chemical reactions this compound undergoes, and what are the key reagents and conditions?

Answer:

- Oxidation : H₂O₂ or KMnO₄ yields diazenes or nitro derivatives (60–80°C, acidic pH) .

- Reduction : NaBH₄ converts hydrazinyl to amine groups (room temperature, ethanol solvent) .

- Substitution : Nucleophiles (e.g., thiols) replace hydrazine under basic conditions (NaOH, DMF, 50°C) .

Advanced: What computational methods predict the tautomeric stability of this compound in different solvents?

Answer:

- Solvent continuum models : PCM (Polarizable Continuum Model) in Gaussian09 calculates solvation energies for tautomers .

- MD simulations : Analyze hydrogen-bond dynamics in water vs. DMSO (e.g., GROMACS) .

- pKa prediction : COSMO-RS estimates protonation states affecting tautomer prevalence .

Basic: What are the best practices for ensuring purity during large-scale synthesis for research purposes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。